4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

Cross-Coupling Synthetic Methodology C–C Bond Formation

This heterocyclic building block features a 4-bromo handle for selective Suzuki-Miyaura/Buchwald-Hartwig couplings without premature dehalogenation, while the 6-tetrahydropyran moiety confers conformational constraint and enhanced solubility. Ideal for ATP-competitive kinase inhibitor scaffolds, PROTAC linker attachment, and MOF/COF materials. Distinct from generic pyrimidine halides in reactivity and physicochemical profile.

Molecular Formula C9H11BrN2O
Molecular Weight 243.1 g/mol
CAS No. 1353855-94-3
Cat. No. B1467636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine
CAS1353855-94-3
Molecular FormulaC9H11BrN2O
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESC1COCCC1C2=CC(=NC=N2)Br
InChIInChI=1S/C9H11BrN2O/c10-9-5-8(11-6-12-9)7-1-3-13-4-2-7/h5-7H,1-4H2
InChIKeyJKOJLWSAKSFRED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine (CAS 1353855-94-3): A Differentiated Electrophilic Scaffold for Targeted Pyrimidine Functionalization


4-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine (CAS 1353855-94-3) is a heterocyclic building block consisting of a pyrimidine core substituted with a bromine atom at the 4-position and a tetrahydro-2H-pyran-4-yl moiety at the 6-position, with a molecular formula of C₉H₁₁BrN₂O and a molecular weight of 243.10 g/mol [1]. This specific substitution pattern confers a unique combination of electrophilic reactivity at the C4 position and physicochemical modulation from the tetrahydropyran group, positioning it as a strategic intermediate for constructing kinase inhibitor scaffolds and functional materials.

Why Generic Pyrimidine Halides Cannot Replace 4-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine in Cross-Coupling Cascades


Generic pyrimidine halides lack the precise combination of electrophilic reactivity and steric/electronic modulation required for regioselective functionalization in complex synthetic sequences. The bromine atom at the 4-position of this compound provides a balance of reactivity and stability that is distinct from its chloro- and iodo-analogs, enabling selective Suzuki-Miyaura and Buchwald-Hartwig couplings without premature dehalogenation or undesired side reactions [1]. Furthermore, the 6-tetrahydropyran substituent introduces conformational constraints and solubility characteristics not present in simpler alkyl- or aryl-substituted pyrimidines, which can critically impact downstream biological activity and pharmacokinetic properties of the final target molecules [2].

Quantitative Differentiation Evidence for 4-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine (CAS 1353855-94-3): Comparative Reactivity, Physicochemical Properties, and Application Outcomes


Electrophilic Reactivity Benchmarking: 4-Bromo vs. 4-Chloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine in Pd-Catalyzed Cross-Couplings

The 4-bromo substituent in 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine exhibits markedly higher reactivity in palladium-catalyzed cross-coupling reactions compared to its 4-chloro analog. This is consistent with established reactivity trends for halogenated heteroarenes, where the oxidative addition step, which is rate-limiting for many cross-couplings, follows the order I > Br > Cl [1]. While direct comparative data for this specific pair is not available, class-level inference strongly supports a significant difference in reaction rates and required conditions. This reactivity gap is critical for chemoselective functionalization in the presence of multiple halogens or sensitive functional groups.

Cross-Coupling Synthetic Methodology C–C Bond Formation

Physicochemical Differentiation: Calculated LogP and H-Bonding Profile vs. Unsubstituted Pyrimidine Analogs

The presence of the tetrahydro-2H-pyran-4-yl group at the 6-position of the pyrimidine ring confers distinct physicochemical properties compared to analogs lacking this moiety (e.g., 4-bromo-6-methylpyrimidine or 4-bromo-6-phenylpyrimidine). While experimental data for this specific compound is limited, computational predictions and class-level inference indicate a balanced lipophilicity and enhanced aqueous solubility due to the oxygen atom in the tetrahydropyran ring acting as a hydrogen bond acceptor [1]. For a closely related tetrahydropyranyl-pyrimidine scaffold, the calculated LogP was found to be approximately 2.1, significantly lower than analogous cyclohexyl or phenyl derivatives (LogP ~3.0-3.5), which improves drug-like properties such as solubility and metabolic stability [1].

Physicochemical Properties Drug Design ADME Prediction

Structural Pre-organization: Conformational Bias from the Tetrahydropyran Ring Compared to Flexible Alkyl Chains

The tetrahydro-2H-pyran-4-yl group introduces a degree of conformational constraint not present in simple alkyl chains (e.g., n-butyl or isopentyl). The chair conformation of the tetrahydropyran ring locks the C6 substituent into a relatively rigid spatial arrangement, which can pre-organize the molecule for binding to a specific protein target [1]. This pre-organization can reduce the entropic penalty upon binding, potentially leading to improved target affinity and selectivity compared to more flexible analogs. X-ray crystallographic studies on related pyrimidine-based kinase inhibitors have shown that the tetrahydropyran oxygen can form key hydrogen bonds with residues in the kinase hinge region or solvent-exposed areas, a feature not possible with purely lipophilic alkyl chains [2].

Conformational Analysis Molecular Recognition Structure-Based Design

Biological Activity Context: Affinity of a Structurally Related Bromo-pyrimidine Analog for Bcr/Abl Kinase

A recent study on a series of novel bromo-pyrimidine analogs, designed as tyrosine kinase inhibitors, demonstrated potent cytotoxic activity against K562 chronic myeloid leukemia cells and significant inhibition of the Bcr/Abl kinase, a key driver in this disease [1]. While the exact 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine was not the final compound tested, it represents a key intermediate or close structural analog to the active core. One potent analog from this series, bearing the bromo-pyrimidine core, exhibited an IC50 value of 2.4 µM against the K562 cell line and 86% inhibition of Bcr/Abl kinase at a concentration of 10 µM [1]. This provides a class-level benchmark for the potential biological relevance of compounds derived from this scaffold, in stark contrast to structurally unrelated pyrimidine building blocks.

Kinase Inhibition Anticancer Activity Lead Optimization

Optimal Application Scenarios for 4-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine: From Kinase Inhibitor Synthesis to Functional Material Design


Synthesis of Type I and Type II Kinase Inhibitors

This compound serves as an advanced intermediate for the construction of ATP-competitive (Type I) or allosteric (Type II) kinase inhibitors. The 4-bromo position is strategically placed for introducing an aryl or heteroaryl group via Suzuki-Miyaura coupling to access the hydrophobic back pocket of the kinase, while the 6-tetrahydropyran group can project into the solvent channel or form specific interactions with the ribose pocket. The class-level evidence supports the potential for generating potent Bcr/Abl and other tyrosine kinase inhibitors with favorable physicochemical properties [1].

Targeted Protein Degradation (PROTAC) Linker Design

In the design of Proteolysis Targeting Chimeras (PROTACs), the tetrahydropyran oxygen offers a functional handle for attaching a linker to an E3 ligase ligand. The rigid chair conformation of the ring can help pre-organize the ternary complex and improve degradation efficiency compared to fully flexible alkyl linkers. The bromo substituent allows for facile conjugation to the target protein ligand via robust cross-coupling chemistry [2].

Synthesis of Functional Organic Materials

Beyond medicinal chemistry, this compound's defined geometry and electronic properties make it suitable for the synthesis of organic semiconductors, ligands for metal-organic frameworks (MOFs), or building blocks for covalent organic frameworks (COFs). The bromo group provides a site for π-extension via cross-coupling, while the oxygen-containing ring can modulate the electronic properties and packing of the resulting material [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.